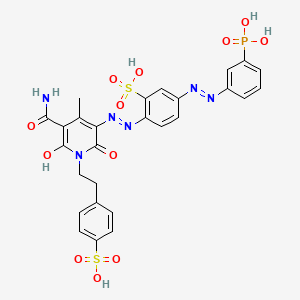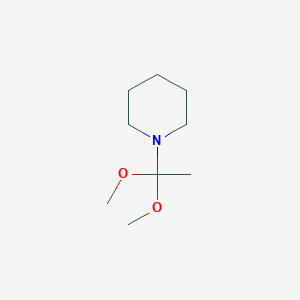![molecular formula C16H8N6O8S B14466721 2,2'-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole] CAS No. 66147-21-5](/img/structure/B14466721.png)
2,2'-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole] is a chemical compound belonging to the class of 1,3,4-oxadiazoles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. For 2,2’-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole], the synthesis can be achieved through the reaction of 3-nitrobenzohydrazide with sulfonyl chloride under acidic conditions. The reaction proceeds via the formation of an intermediate sulfonylhydrazide, which undergoes cyclization to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for 1,3,4-oxadiazoles often involve the use of high-throughput techniques and environmentally benign conditions. For instance, mechanochemical synthesis using ball milling has been employed to produce 1,3,4-oxadiazoles efficiently. This method avoids the use of solvents and reduces the reaction time significantly .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole] undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C) for the reduction of nitro groups.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are commonly used.
Major Products
Reduction: The reduction of nitro groups yields the corresponding amines.
Substitution: Electrophilic substitution reactions yield various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,2’-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole] involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole
- 5-(4-Nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole
Uniqueness
2,2’-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole] is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. The sulfonyl group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical reactions .
Eigenschaften
CAS-Nummer |
66147-21-5 |
|---|---|
Molekularformel |
C16H8N6O8S |
Molekulargewicht |
444.3 g/mol |
IUPAC-Name |
2-(3-nitrophenyl)-5-[[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfonyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H8N6O8S/c23-21(24)11-5-1-3-9(7-11)13-17-19-15(29-13)31(27,28)16-20-18-14(30-16)10-4-2-6-12(8-10)22(25)26/h1-8H |
InChI-Schlüssel |
IREJRPZSIBKZFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)S(=O)(=O)C3=NN=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-{ethyl[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoate](/img/structure/B14466644.png)

![6-Methyl-2-oxobicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B14466654.png)


![2-{[(2-Methyloctyl)oxy]methyl}oxirane](/img/structure/B14466676.png)






![3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14466731.png)
![[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane)](/img/structure/B14466744.png)
